(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

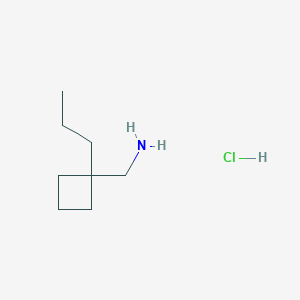

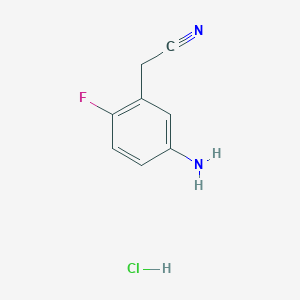

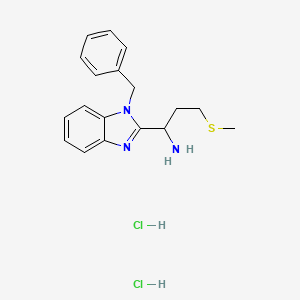

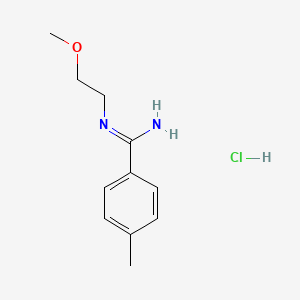

“(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride” is a chemical compound with the molecular formula C8H8ClFN2 . It is a derivative of acetonitrile, a compound widely used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride” consists of a phenyl ring (a hexagonal carbon ring) with an amino group (NH2) and a fluorine atom attached. The phenyl ring is also attached to an acetonitrile group (CH2CN), and the entire molecule is associated with a hydrochloride (HCl) group .Scientific Research Applications

Cancer Chemotherapy

- Fluorinated Pyrimidines in Cancer Treatment: Research on fluorinated compounds, like 5-fluorouracil (5-FU), highlights their significance in cancer chemotherapy. These compounds are used for palliation in patients with advanced cancer, particularly affecting the breast and gastrointestinal tract. The mechanism involves inhibiting thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells, indicating potential research avenues for related fluorinated compounds (Heidelberger & Ansfield, 1963).

Analytical Chemistry

- Hydrophilic Interaction Chromatography (HILIC): The study of HILIC, a technique for separating polar, weakly acidic, or basic samples, mentions the use of acetonitrile-rich mobile phases. This method could be relevant for analyzing compounds like (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride due to its polar nature. The technique enhances ionization efficiency in mass spectrometry, suggesting its utility in the detailed analysis of similar compounds (Jandera, 2011).

Molecular and Pharmacological Research

- Mechanisms of Fluorinated Compounds: Studies on fluorinated compounds, such as chlorogenic acid and 5-FU, often focus on their pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. These findings suggest areas of research for (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride, particularly in exploring its molecular interactions and potential therapeutic effects (Naveed et al., 2018).

properties

IUPAC Name |

2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXQNLEMSZGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC#N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)

![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)